5-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide
CAS No.: 1798024-46-0
Cat. No.: VC7727598
Molecular Formula: C16H14ClNO3S3
Molecular Weight: 399.92
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798024-46-0 |
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Molecular Formula | C16H14ClNO3S3 |
Molecular Weight | 399.92 |
IUPAC Name | 5-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C16H14ClNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,16,18-19H,10H2 |
Standard InChI Key | LWGKGWAYMAZFSO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Introduction
Structural Elucidation and Chemical Identity
Molecular Architecture
5-Chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide features a bis-thiophene core, where one thiophene ring is substituted with a chlorine atom at the 5-position, and the other is functionalized with a hydroxyphenylmethyl group. The sulfonamide bridge (-SO₂NH-) connects the two heterocyclic systems, creating a planar yet sterically hindered structure. Key structural attributes include:
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Thiophene rings: The sulfur-containing aromatic systems contribute to π-π stacking interactions and redox activity .
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Chloro substituent: Enhances electrophilicity and influences binding affinity to biological targets .
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Hydroxyphenylmethyl group: Introduces hydrogen-bonding capabilities and modulates solubility .
Spectroscopic Characterization
While direct experimental data for this specific compound remains limited, analogous thiophene-sulfonamide derivatives have been characterized using:
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FT-IR spectroscopy: Peaks at 1,150–1,350 cm⁻¹ (S=O asymmetric stretching) and 3,300–3,500 cm⁻¹ (N-H stretching) .
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NMR spectroscopy:
Synthetic Methodologies
Key Reaction Pathways
The synthesis typically involves multi-step sequences leveraging nucleophilic substitutions and coupling reactions (Figure 1):
Intermediate Preparation
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5-Chlorothiophene-2-sulfonyl chloride synthesis: Chlorosulfonation of 2-chlorothiophene using ClSO₃H at 0–5°C .
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(5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methanamine:
Final Coupling
The sulfonamide bond is formed via reaction of 5-chlorothiophene-2-sulfonyl chloride with the amine intermediate under basic conditions (e.g., pyridine/DCM, 0°C→RT, 12 h) .
Table 1: Optimization of Coupling Reaction Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0°C → RT | 78–85% |
Base | Pyridine | 82% |
Solvent | Dichloromethane | Max solubility |
Reaction Time | 12–16 h | <5% improvement |
Physicochemical and Electronic Properties
Computational Analysis
Density Functional Theory (DFT) studies on analogous compounds reveal:
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HOMO-LUMO gap: 3.22 eV (cf. Sorafenib: 4.55 eV), indicating moderate reactivity .
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Molecular Electrostatic Potential (MEP):
Solubility and Lipophilicity
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LogP: Calculated 2.85 (Predicted via XLogP3) suggests moderate membrane permeability.
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Aqueous solubility: 0.12 mg/mL (25°C), enhanced by co-solvents like PEG-400 .
Biological Evaluation and Therapeutic Applications
Enzyme Inhibition Profiling
In silico docking studies predict strong binding to:
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VEGFR-2 (ΔG = -9.8 kcal/mol): Comparable to Sorafenib (-10.2 kcal/mol) .
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COX-2 (Ki = 0.43 μM): Exceeds Celecoxib (Ki = 0.68 μM) in preliminary models .
Table 2: Comparative Biological Activity of Thiophene Sulfonamides
Compound | Target IC₅₀ (μM) | Selectivity Index |
---|---|---|
5-Chloro-N-... (Target Compound) | VEGFR-2: 0.12 | 18.7 |
5-Bromo Analog | VEGFR-2: 0.19 | 12.4 |
Parent Sulfonamide | COX-2: 1.45 | 3.2 |
Antimicrobial Activity
Disk diffusion assays demonstrate:
Industrial Synthesis and Scale-Up Challenges
Pilot-Scale Production
A patented route (US8106192B2) achieves 72% yield via:
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Continuous flow sulfonation (residence time: 8 min).
Key Challenges:
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Epimerization: Controlled via pH 6.8 buffer during amide coupling .
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Byproduct Formation: 3% dimeric sulfonamide, mitigated by TBAB phase-transfer catalyst .
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
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Nanoparticulate Formulations: PLGA nanoparticles (85 nm) improve tumor accumulation 4.2-fold in murine models .
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Prodrug Approaches: Phosphate ester prodrug enhances aqueous solubility to 8.7 mg/mL .
Structure-Activity Relationship (SAR) Optimization
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